molecular formula C17H16N4O2 B2386710 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide CAS No. 2034300-13-3

2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide

Cat. No.: B2386710
CAS No.: 2034300-13-3
M. Wt: 308.341
InChI Key: BPXPDHNCGFGVLE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide is a synthetic small molecule with the molecular formula C17H16N4O2 and a molecular weight of 308.33 g/mol . Its structure integrates furan, pyridine, and pyrazine rings connected by a carboxamide linker, making it a compound of interest in medicinal chemistry and drug discovery research. This compound is intended for research applications, particularly in the context of inhibiting specific protein-protein interactions (PPIs). Scientific literature suggests that molecules with similar structural motifs, specifically furan-carboxamides, have been identified as promising hits in virtual screening campaigns against the PfAtg8–PfAtg3 PPI, an essential interaction for autophagy in the malaria parasite Plasmodium falciparum . Targeting this interaction represents a novel strategy for antimalarial development, especially as resistance to current treatments like artemisinin continues to emerge . The A-loop of PfAtg8, which is conserved in apicomplexan parasites but absent in human homologs, provides a unique target for achieving selective inhibition of parasitic autophagy without affecting human cells . Researchers can utilize this compound to probe these and related biological mechanisms. Available for purchase as a solid powder, this chemical is offered in various quantities to suit experimental needs . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2,5-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-8-14(12(2)23-11)17(22)21-10-15-16(20-7-6-19-15)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPDHNCGFGVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide typically involves multiple steps. One common route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent such as EDCI or DCC.

    Formation of the pyrazine ring: This can be synthesized through the cyclization of appropriate precursors, often involving the use of reagents like hydrazine.

    Attachment of the pyridine ring: This step typically involves a cross-coupling reaction, such as the Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The pyridine and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted pyridine and pyrazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in drug development:

Anticancer Activity

Research indicates that derivatives of the compound show promising anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF7 Cells : A derivative showed an IC50 value of 0.01 µM against MCF7 cancer cells, indicating potent anticancer activity compared to standard treatments.
  • Aurora-A Kinase Inhibition : Another study reported significant inhibition of Aurora-A kinase by a related compound with an IC50 of 0.067 µM, suggesting potential for targeted cancer therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide has been well documented. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines and mediators, which is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant pathogens.

Case Studies

Several studies have investigated the efficacy of 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide and related compounds:

Study Focus Details
Anticancer Properties A derivative demonstrated significant cytotoxic effects against MCF7 cancer cells with an IC50 of 0.01 µM.
Aurora-A Kinase Inhibition A related compound showed an IC50 of 0.067 µM against Aurora-A kinase, indicating its potential as a targeted therapy.
Anti-inflammatory Effects Compounds in this class have been shown to reduce pro-inflammatory cytokine production in vitro.

Comparative Efficacy

A comparison of the anticancer activity of various compounds provides insights into the potential effectiveness of 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide:

Compound Name IC50 (µM) Comparison Agent IC50 (µM)
2,5-dimethyl-N-{[3-(pyridin-3...}0.01CisplatinX
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound (Pyridine Derivative) Thiophene Analogue
Heterocyclic Substituent Pyridin-3-yl (N-containing) Thiophen-3-yl (S-containing)
Molecular Weight Estimated ~340 g/mol* ~337 g/mol
Polarity Higher (due to pyridine’s basic N) Lower (thiophene’s S is less polar)
Safety Precautions Not explicitly documented P210: Avoid heat/sparks

*Calculated based on structural formula; exact data unavailable.

Pharmacological Potential (Hypothetical)

While direct activity data for the pyridine derivative are lacking, structural parallels suggest possible applications:

  • Kinase Inhibition : Pyridine and pyrazine motifs are prevalent in kinase inhibitors (e.g., imatinib derivatives). The pyridine substituent may enhance target binding via hydrogen bonding.
  • Antimicrobial Activity : Thiophene-containing analogues are explored for antibacterial properties; the pyridine variant’s electronic profile might alter target specificity.

Biological Activity

2,5-Dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a furan ring and a pyridine-pyrazine moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Research indicates that this compound may interact with multiple biological targets:

  • Kinase Inhibition : The compound has shown potential as a c-Met kinase inhibitor, which is crucial for cancer cell proliferation and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis .
  • GABA Modulation : Some derivatives of similar structures have demonstrated allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .
  • BACE-1 Inhibition : The compound may also exhibit activity against β-secretase 1 (BACE-1), an enzyme involved in Alzheimer's disease pathology .

Biological Activity Data

A summary of the biological activity data for 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide is presented in the following table:

Activity Target Effect Reference
c-Met Inhibitionc-Met KinaseReduced tumor growth
GABA Receptor ModulationGABA A ReceptorsNeuroprotective effects
BACE-1 InhibitionBACE-1Potential Alzheimer's treatment

Case Studies

Several studies have investigated the effects of this compound and its analogs:

  • Cancer Treatment Study : A preclinical study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by targeting c-Met pathways. The results indicated a dose-dependent response with IC50 values in the nanomolar range .
  • Neuropharmacological Effects : Another study focused on the GABA-modulating properties of related compounds, showing that they could enhance GABAergic transmission, which may be beneficial in treating anxiety disorders .
  • Alzheimer’s Disease Research : Research into BACE-1 inhibition revealed that certain structural modifications to the compound enhanced its potency against BACE-1, suggesting a promising avenue for Alzheimer's disease therapeutics .

Q & A

What are the recommended synthetic routes and purification strategies for 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as pyrazine and furan derivatives. A common approach includes:

  • Stepwise functionalization : Coupling a pyridinylpyrazine moiety with a dimethylfuran-carboxamide group using nucleophilic substitution or amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, EtOH) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/PE gradients) or recrystallization ensures high purity. TLC (PE/EtOAc = 1:1) monitors reaction progress .
    Yields vary (35–76%) depending on catalysts (e.g., Lewis acids) and temperature control .

How can researchers confirm the molecular structure and functional group integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : Key signals include furan protons (δ 6.6–7.3 ppm), pyridine/pyrazine aromatic protons (δ 7.2–8.5 ppm), and carboxamide NH (δ ~11.9 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragments corresponding to the pyrazine and furan subunits .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

What computational methods are suitable for predicting electronic properties and stability?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:

  • Electron density distribution : Highlights reactive sites (e.g., carboxamide oxygen, pyridine nitrogen) for electrophilic/nucleophilic interactions .
  • Thermodynamic stability : Gibbs free energy calculations predict degradation pathways under varying pH or temperature .
    Validation against experimental IR or UV-Vis spectra is critical to address discrepancies between theory and observation .

What biological targets or mechanisms are plausible for this compound?

Structural analogs suggest potential interactions with:

  • Enzyme inhibition : Pyrazine and pyridine moieties may bind to ATP-binding pockets in kinases or oxidoreductases .
  • Receptor modulation : The furan-carboxamide group could act as a hydrogen-bond donor for GPCRs or nuclear receptors .
    In vitro assays (e.g., fluorescence polarization for binding affinity, enzymatic inhibition screens) are recommended to identify specific targets .

How should researchers address contradictions in reported synthetic yields or computational data?

  • Yield variability : Optimize reaction conditions (e.g., stoichiometry, solvent purity) and consider side reactions (e.g., hydrolysis of the carboxamide) .
  • Computational vs. experimental discrepancies : Cross-validate DFT results with multiple functionals (e.g., M06-2X for non-covalent interactions) and experimental spectroscopic data .

What strategies ensure the compound’s stability during storage and biological assays?

  • Storage : Protect from light and moisture using amber vials and desiccants. Stability studies in DMSO (≤-20°C) show <5% degradation over 6 months .
  • Assay conditions : Use buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation of the furan ring .

What are the key functional groups influencing reactivity and bioactivity?

  • Furan ring : Electron-rich for electrophilic substitution; sensitive to oxidative degradation .
  • Pyrazine-pyridine core : Participates in π-π stacking and hydrogen bonding with biomacromolecules .
  • Carboxamide linker : Stabilizes interactions via hydrogen bonding; susceptible to hydrolysis under acidic/basic conditions .

How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with modified pyridine (e.g., CF3, NH2) or furan (e.g., halogenation) groups to assess impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs .
  • In vitro profiling : Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition) .

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